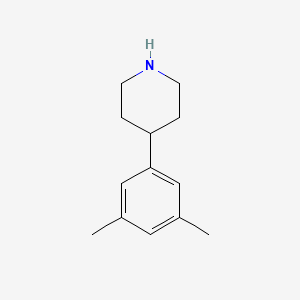

4-(3,5-Dimethylphenyl)piperidine

Overview

Description

4-(3,5-Dimethylphenyl)piperidine is a compound with the molecular formula C13H19N . It is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a 3,5-dimethylphenyl group . The compound has a molecular weight of 189.30 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.30 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a rotatable bond count of 1 and a topological polar surface area of 12 Ų .Scientific Research Applications

Synthesis and Structural Analysis

- A molecule structurally related to 4-(3,5-Dimethylphenyl)piperidine, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation. It exhibited interesting NMR results, indicating a chair conformation and significant deshielding of protons due to chlorine atoms, suggesting potential applications in NMR studies and structural analysis (J. Dineshkumar & P. Parthiban, 2022).

- Another related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, was synthesized and characterized, providing insights into molecular structures useful for developing new compounds with specific structural requirements (S. Naveen et al., 2015).

Pharmacological Potential

- A study on virtual screening targeting the urokinase receptor identified a compound with 3,5-dimethylphenyl and piperidine components. This compound showed potential in inhibiting breast cancer cell migration and angiogenesis, indicating a route for developing new cancer therapeutics (F. Wang et al., 2011).

- Piperidine derivatives, including those with 3,5-dimethylphenyl structures, have been explored for their potential as sunscreens and UV filters, highlighting their applicability in dermatological products (T. Suresh et al., 2015).

Material Science and Chemistry

- Piperidine derivatives, like 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, were studied for their NMR spectral properties, providing valuable information for material science and chemical analysis (K. Rajeswari & K. Pandiarajan, 2011).

- Research on cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one focused on its structural, spectroscopic, electronic, and nonlinear optical properties, demonstrating its potential in fiber optic communications and optical signal processing (Ömer Tamer, 2016).

Antioxidant and Anti-Inflammatory Activities

- 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime, a compound related to this compound, was investigated for its antioxidant and anti-inflammatory activities, showing potential in medical and pharmaceutical applications (K. Tharini & P. Sangeetha, 2015).

Corrosion Inhibition

- Piperidin-4-one oximes, including derivatives of 3,5-dimethylphenyl, were studied for their corrosion inhibitory effect on mild steel in hydrochloric acid, suggesting applications in industrial corrosion protection (A. Senthilkumar et al., 2009).

Future Directions

Piperidine derivatives, including 4-(3,5-Dimethylphenyl)piperidine, represent one of the most important synthetic medicinal blocks for drug construction. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .

Action Environment

The success of sm cross-coupling reactions, in which this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

4-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINXWXLQELNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)